molecular formula C22H16ClNO4 B2743933 3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929440-64-2

3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2743933
CAS RN: 929440-64-2
M. Wt: 393.82
InChI Key: ADBBFLFPSYSJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C22H16ClNO4 and its molecular weight is 393.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

This compound is related to oxazine derivatives, which have been synthesized through various catalytic processes. For example, furan-2-yl(phenyl)methanol derivatives undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of catalyzers like In(OTf)3 to afford corresponding oxazine derivatives with high selectivity and yields. Such methodologies showcase the efficiency and versatility of catalysts in synthesizing complex oxazine structures, highlighting potential applications in developing pharmacologically active compounds or materials science (B. Reddy et al., 2012).

Biological Evaluation

While direct studies on the specified compound might be scarce, research on structurally related oxazine and furan derivatives indicates their potential in biomedical applications. Novel pyrazoline derivatives exhibiting anti-inflammatory and antibacterial properties have been synthesized, demonstrating the therapeutic potential of furan-yl and oxazine-containing compounds (P. Ravula et al., 2016). Similarly, benzoxazine derivatives are explored for their photophysical properties and applications in materials science, suggesting that oxazine compounds might be useful in creating functional polymers and optoelectronic materials (W. Wattanathana et al., 2021).

Photophysical Properties

The compound belongs to a class of materials that include benzoxazines, known for their thermally curable properties and potential in creating functional polymers. A monomer possessing both benzoxazine and coumarin rings synthesized for photodimerization studies and thermal ring-opening reactions demonstrates the versatility of oxazine derivatives in material science applications, indicating that similar compounds could be utilized in the development of advanced materials with tailored photophysical properties (B. Kiskan et al., 2007).

properties

IUPAC Name

3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4/c23-15-5-3-14(4-6-15)19-12-27-22-17(21(19)25)7-8-20-18(22)11-24(13-28-20)10-16-2-1-9-26-16/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBBFLFPSYSJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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